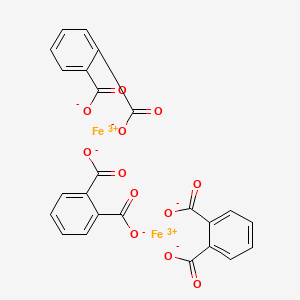
iron(3+);phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(3+);phthalate can be synthesized through the reaction of ferric chloride (FeCl3) with sodium phthalate (Na2C8H4O4) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried. The general reaction is as follows:
FeCl3+Na2C8H4O4→Fe(C8H4O4)+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, reaction, precipitation, filtration, and drying. The use of automated systems and controlled environments ensures consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+);phthalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized further under specific conditions.
Substitution Reactions: The phthalate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various ligands such as ethylenediamine for substitution and complexation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride may yield iron(2+);phthalate, while substitution reactions can produce a variety of iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(3+);phthalate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of iron(3+);phthalate involves its ability to coordinate with various molecules and ions. The iron center can interact with electron-rich sites, facilitating redox reactions and complex formation. In biological systems, this compound can participate in iron transport and storage processes, interacting with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to iron(3+);phthalate include:
Iron(2+);phthalate: A similar coordination compound with iron in the +2 oxidation state.
Copper(2+);phthalate: A coordination compound with copper ions and phthalate ligands.
Zinc(2+);phthalate: A coordination compound with zinc ions and phthalate ligands.
Uniqueness
This compound is unique due to the +3 oxidation state of the iron center, which imparts distinct redox properties and coordination chemistry. This makes it particularly useful in catalytic applications and in studies related to iron metabolism.
Propiedades
Número CAS |
52118-12-4 |
|---|---|
Fórmula molecular |
C24H12Fe2O12 |
Peso molecular |
604.0 g/mol |
Nombre IUPAC |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
Clave InChI |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)

![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
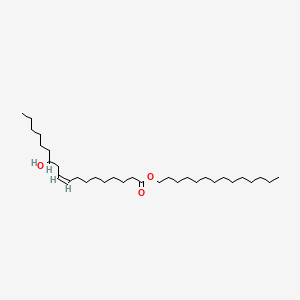
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
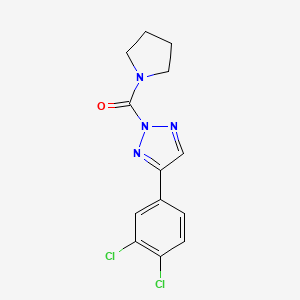
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
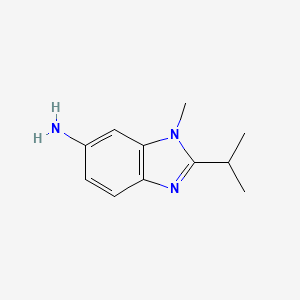
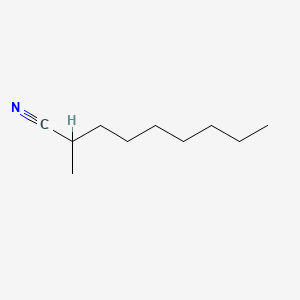
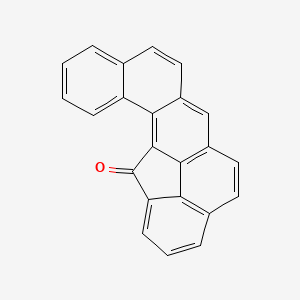
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
